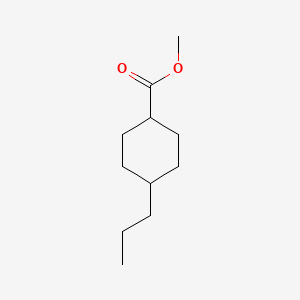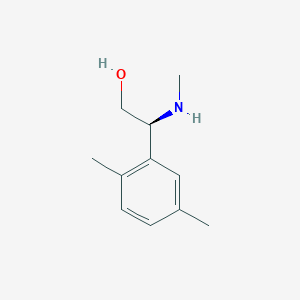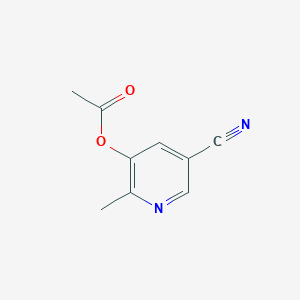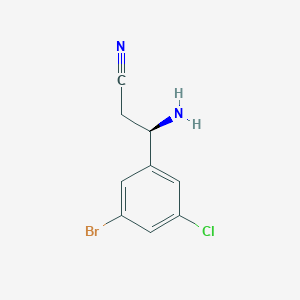![molecular formula C12H14BrN3O2 B13040672 Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, an isopropyl group at the 7th position, and an ethyl ester group at the 6th position of the pyrazolo[1,5-A]pyrimidine ring. It is used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This is achieved by reacting appropriate pyrazole and pyrimidine precursors under specific conditions.
Isopropylation: The isopropyl group is introduced at the 7th position through alkylation reactions using isopropyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the pyrazolo[1,5-A]pyrimidine ring.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Hydrolysis: Acidic or basic conditions (HCl, NaOH), solvents (water, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate: Differing by the presence of a hydroxyl group instead of an isopropyl group.
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate: Lacking the isopropyl group.
3-Bromo-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid ethyl ester: Differing in the core structure of the compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and potential biological activities.
Propiedades
Fórmula molecular |
C12H14BrN3O2 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
ethyl 3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-4-18-12(17)8-5-14-11-9(13)6-15-16(11)10(8)7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
QWQBZYDCPASMJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


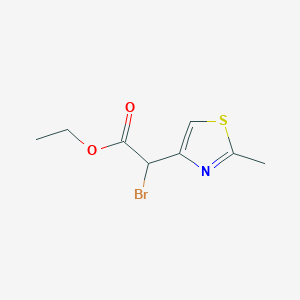


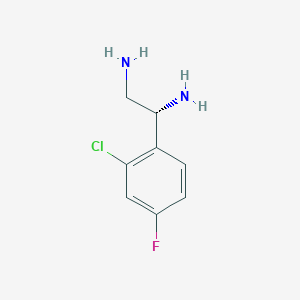


![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)


